![molecular formula C28H34N4O4 B2607611 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-30-7](/img/structure/B2607611.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyrimidinyl moiety and a 3,4-dimethoxyphenethyl substituent. The compound’s design integrates aromatic and heterocyclic motifs, which are common in medicinal chemistry for optimizing solubility, binding affinity, and metabolic stability.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-4-20-5-8-23(9-6-20)36-27-18-26(30-19-31-27)32-15-12-22(13-16-32)28(33)29-14-11-21-7-10-24(34-2)25(17-21)35-3/h5-10,17-19,22H,4,11-16H2,1-3H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCANEWMJOFGAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This step often involves the use of nucleophilic aromatic substitution reactions, where a suitable pyrimidine derivative reacts with an electrophilic partner.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act on cellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathways Involved: The exact pathways depend on the biological context but could involve common signaling cascades such as MAPK or PI3K/Akt.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, particularly in its piperidine-pyrimidine scaffold. Below is a detailed analysis of key comparisons based on the provided evidence:
Core Structural Similarities and Variations
- Compound 1: 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide () Key Difference: Replaces the 3,4-dimethoxyphenethyl group with a 4-fluorobenzyl substituent. Impact: The 4-fluorobenzyl group introduces a strong electron-withdrawing fluorine atom, which may enhance metabolic stability compared to the electron-donating methoxy groups in the target compound . Molecular Weight: Calculated as 476.55 g/mol (C27H29FN4O3), slightly lower than the target compound’s estimated mass (~520–550 g/mol).
- Compound 2: N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () Key Difference: Features a hydroxymethyl and sulfonamide group on the pyrimidine ring, absent in the target compound.
Physicochemical Properties
- Key Insight : The target compound’s 3,4-dimethoxyphenethyl group confers higher lipophilicity, favoring membrane penetration but posing challenges for solubility-driven formulations. In contrast, fluorinated analogs (e.g., Compound 1) balance lipophilicity and metabolic resistance .
Pharmacophore Analysis
- Piperidine-4-carboxamide Core: Shared across all analogs, this moiety likely serves as a hydrogen-bond acceptor/donor for target engagement.
- Pyrimidine Ring: The 4-ethylphenoxy substituent in the target compound and Compound 1 may engage in π-π stacking with aromatic residues in binding pockets, whereas Compound 2’s sulfonamide group introduces steric bulk that could disrupt such interactions .
Research Findings and Implications
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C28H34N4O4
- CAS Number : 1116045-30-7
- Molecular Weight : 478.59 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include the formation of the piperidine ring and the introduction of the pyrimidine and phenyl groups through various coupling reactions. These synthetic routes are crucial for obtaining a high yield of the desired compound with purity suitable for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may modulate inflammatory responses and exhibit neuroprotective effects.
Pharmacological Effects
-
Anti-inflammatory Activity :
- In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
- The mechanism involves modulation of the NLRP3 inflammasome pathway, which plays a critical role in inflammation and pyroptosis .
- Neuroprotective Effects :
- Antitumor Activity :
Study 1: Anti-inflammatory Properties
In a study investigating the anti-inflammatory effects of this compound, researchers treated LPS/ATP-stimulated macrophages with varying concentrations of the compound. The results indicated a dose-dependent reduction in IL-1β release, with significant inhibition observed at concentrations above 10 µM (Table 1).
Concentration (µM) | IL-1β Release Inhibition (%) |
---|---|
0 | 0 |
10 | 25 |
25 | 45 |
50 | 70 |
Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects using a model of oxidative stress in neuronal cells. The compound demonstrated a significant reduction in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Oxidative Stress | 30 |
Compound Treatment | 65 |
Q & A
Basic: What methodologies are recommended for structural characterization of this compound?
Answer:
Structural elucidation requires a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC), LC-MS for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives can stabilize crystal structures . Purity should be validated via HPLC (>95%) with a C18 column and acetonitrile/water gradient .
Basic: What synthetic strategies are employed to prepare this compound?
Answer:
Synthesis typically involves multi-step coupling reactions :
Piperidine-4-carboxamide core : Prepared via condensation of piperidine-4-carboxylic acid with amines under EDCI/HOBt activation.
Pyrimidine substitution : Suzuki-Miyaura coupling introduces the 4-ethylphenoxy group at the pyrimidine C6 position using Pd(PPh₃)₄ as a catalyst .
Functional group optimization : Methoxy groups on the phenyl ring are introduced via nucleophilic aromatic substitution or alkylation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies should systematically modify:
- Piperidine substituents : Replace the carboxamide group with esters or heterocycles to assess binding flexibility.
- Pyrimidine ring : Test bioactivity with halogen (F, Cl) or methyl substitutions at C2/C4 positions.
- Phenoxy group : Vary alkyl chain length (ethyl → propyl) to evaluate hydrophobic interactions.
Biological assays (e.g., enzyme inhibition, cell viability) must use dose-response curves (IC₅₀ calculations) and kinetic studies (kcat/KM) to quantify potency .
Advanced: How to optimize reaction yields during synthesis?
Answer:
Apply Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading, solvent polarity). For example, flow chemistry can enhance reproducibility in diazomethane synthesis by controlling exothermic reactions . Use ANOVA to statistically validate optimal conditions (e.g., 80°C, 10 mol% Pd catalyst, DMF solvent) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability . Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Stability assays : Monitor compound degradation in PBS or serum using LC-MS over 24 hours.
- Meta-analysis : Pool data from ≥3 independent studies and apply Cohen’s d to measure effect sizes .
Basic: What techniques assess purity and stability under experimental conditions?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane).
- Stability : Incubate in PBS (pH 7.4) or DMEM + 10% FBS at 37°C; sample at 0, 6, 12, 24 hours for LC-MS analysis .
Advanced: How to computationally model target binding interactions?
Answer:
Molecular docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., kinases).
Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess conformational stability.
Free-energy calculations : Apply MM-PBSA to estimate binding affinities .
Advanced: What in vivo models evaluate pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma for LC-MS/MS to calculate AUC, t₁/₂, and bioavailability.
- Toxicity : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .
Advanced: How to address discrepancies in NMR spectral data?
Answer:
Discrepancies may arise from tautomerism or solvent effects . Use:
- Deuterated solvents : Compare DMSO-d₆ vs. CDCl₃ spectra.
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- 2D-NMR : NOESY/ROESY to confirm spatial proximity of protons .
Advanced: How to validate target engagement in cellular assays?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.